1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
1-Benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its core structure consists of a fused tricyclic scaffold with a benzyl group at the N-1 position and a p-tolyl-substituted carboxamide moiety at the C-2 position. This compound is synthesized via a two-step process: (1) hydrolysis of methyl ester precursors (e.g., methyl 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate) using aqueous lithium hydroxide to yield intermediate carboxylic acids, and (2) condensation with aniline derivatives (e.g., p-toluidine) in the presence of 1,10-carbonyldiimidazole (CDI) .
Properties
IUPAC Name |
6-benzyl-N-(4-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-17-10-12-19(13-11-17)26-24(30)21-15-20-23(29(21)16-18-7-3-2-4-8-18)27-22-9-5-6-14-28(22)25(20)31/h2-15H,16H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKJXKXQNMRJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed asacetylcholine esterase (AChE) inhibitors . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a common target for drugs used to treat Alzheimer’s disease.
Mode of Action
It is likely that it interacts with its target, ache, by binding to the active site of the enzyme and inhibiting its activity. This prevents the breakdown of acetylcholine, increasing its concentration and enhancing cholinergic transmission.
Biochemical Pathways
The compound likely affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance cholinergic transmission, which plays a crucial role in memory and cognition.
Pharmacokinetics
Similar compounds are typically designed to be well-absorbed and to cross the blood-brain barrier, given their target within the central nervous system.
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This can potentially improve cognitive function, making such compounds of interest in the treatment of Alzheimer’s disease.
Biological Activity
1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry, particularly for its anticancer and antiviral properties. Its structural features suggest promising interactions with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound's molecular formula is , which reflects its complex arrangement of nitrogenous heterocycles. The presence of both benzyl and p-tolyl groups enhances its lipophilicity, potentially improving its permeability across biological membranes and contributing to its biological activity .
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds often exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown activity against mutant forms of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer progression .
A study evaluating various derivatives found that this compound exhibited promising cytotoxicity against specific cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth .
Antiviral Activity
In addition to its anticancer potential, this compound has been investigated for antiviral properties. A study focused on a series of pyrido-pyrrolo-pyrimidine derivatives demonstrated significant inhibition of viral replication in vitro. Notably, certain derivatives achieved over 90% inhibition of the COVID-19 virus at varying concentrations without exhibiting substantial cytotoxic effects on Vero cells .
In Vitro Studies
In vitro assays have been pivotal in elucidating the biological activity of this compound. Here are some key findings:
Synthesis and Structural Variants
The synthesis of this compound involves several methods that optimize reaction conditions such as temperature and solvent choice. Various derivatives have been synthesized to explore structure-activity relationships (SAR), enhancing understanding of how modifications influence biological efficacy .
Comparison with Similar Compounds
N-1 Substituents
- Benzyl vs. However, bulkier substituents like 3-methoxypropyl may reduce metabolic instability by shielding reactive sites.
- 9-Methyl Derivatives : Addition of a methyl group at the 9-position (e.g., N-benzyl-1,9-dimethyl-4-oxo-...) reduces molecular weight (346.39 vs. 422.48) and logP (2.47 vs. 3.2), suggesting altered solubility and target-binding kinetics .
Carboxamide-Linked Aryl Groups
- p-Tolyl vs. o-Tolyl : The para-substituted p-tolyl group in the target compound likely enhances steric accessibility compared to the ortho-substituted analog, which may hinder binding to planar enzymatic pockets .
- 2,4-Dimethoxyphenyl : Electron-donating methoxy groups in this derivative (C₂₅H₂₇N₅O₅) increase polarity (logP 1.9) and hydrogen-bonding capacity, favoring interactions with polar targets like kinases or DNA topoisomerases .
Antimicrobial Activity
While explicit MIC data for the target compound is unavailable, structurally related 1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides exhibit moderate to potent activity against Gram-positive bacteria (MIC: 2–16 mg/L) and biofilms . For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
